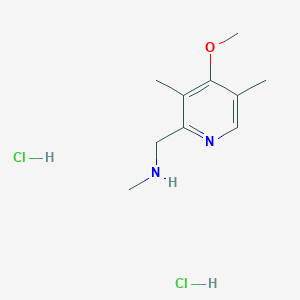

1-(4-Methoxy-3,5-dimethyl-2-pyridinyl)-N-methylmethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-Methoxy-3,5-dimethyl-2-pyridinyl)-N-methylmethanamine dihydrochloride” is closely related to Omeprazole . Omeprazole is a known inhibitor of gastric acid secretion and is prescribed for the treatment and prevention of gastrointestinal inflammatory diseases such as gastritis, gastric ulcer, and duodenal ulcers .

Synthesis Analysis

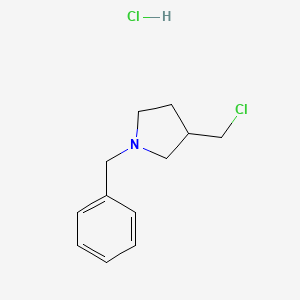

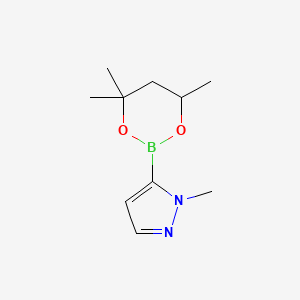

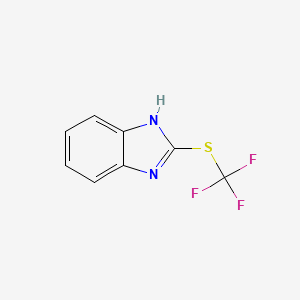

The synthesis of Omeprazole typically involves several steps and utilizes either 2,3,5-collidine or 3,5-Lutidine as starting material . There 3,5-Lutidine is converted to 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride which is then coupled with 5,4-methoxy-2-mercaptobenzimidazole followed by oxidation with metachloroperoxy benzoic acid .Molecular Structure Analysis

The molecular structure of Omeprazole is 5-methoxy-2- [ (4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole hydrochloride . The empirical formula is C17H19N3O3S and the molecular weight is 345.42 .Chemical Reactions Analysis

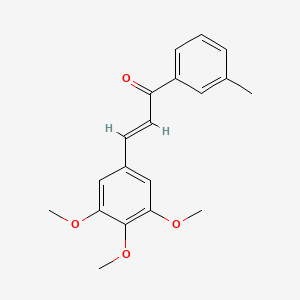

The conversion of 5-methoxy-2- [ (4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole to Omeprazole involves selective oxidation with hydrogen peroxide .Physical And Chemical Properties Analysis

The empirical formula of Omeprazole is C17H19N3O3S and the molecular weight is 345.42 .Scientific Research Applications

Novel Synthesis and Impurities in Proton Pump Inhibitors

Research on the synthesis of proton pump inhibitors, specifically omeprazole, which shares a similar methoxy and dimethylpyridinyl structure, provides insights into the chemical synthesis and pharmaceutical impurities of anti-ulcer drugs. Novel synthesis methods have led to the development of impurities that can be used as standard impurities for further study in various aspects, including their potential application in the pharmaceutical industry (S. Saini et al., 2019).

Environmental Estrogens and Toxicology

Methoxychlor, a compound with methoxy groups similar to those in the compound of interest, is studied for its proestrogenic activity and environmental impact. It highlights the importance of understanding chemical toxicity and environmental hazards, suggesting a need for research into the environmental and biological effects of related compounds (A. Cummings, 1997).

Corrosion Inhibitors

Research on quinoline derivatives, which include nitrogenous bicyclic structures similar to pyridinyl, has demonstrated their effectiveness as anticorrosive materials. This suggests potential applications of the compound in corrosion prevention, highlighting the importance of studying its interactions with metals and possible benefits in industrial applications (C. Verma et al., 2020).

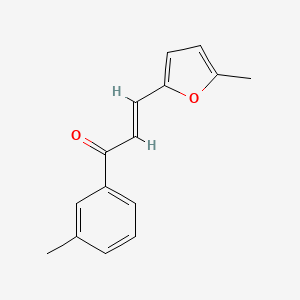

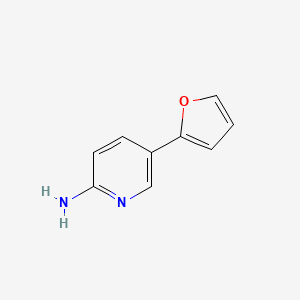

Furan Derivatives from Plant Biomass

The conversion of plant biomass into furan derivatives, including those with methoxy groups, underscores the potential of such compounds in sustainable chemistry. These derivatives can serve as feedstocks for new polymers, functional materials, and fuels, indicating a possible research direction for the compound in green chemistry and renewable resources (V. M. Chernyshev et al., 2017).

Electrochemical Sensors for Environmental Monitoring

Studies on the detection of paraquat, a compound with a quaternary nitrogen similar to that in the compound of interest, using electrochemical sensors, emphasize the importance of monitoring environmental pollutants. This suggests potential applications of the compound in the development of sensors for detecting hazardous substances in food and environmental samples (F. Laghrib et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the gastric proton pump . This pump is responsible for the final step in the production of gastric acid in the stomach .

Mode of Action

The compound acts as a selective proton pump inhibitor . It binds to the proton pump and inhibits its action, thereby reducing the production of gastric acid . This results in a decrease in gastric acidity and an increase in gastric pH .

Biochemical Pathways

The compound affects the H+/K+ ATPase enzyme system , also known as the gastric proton pump . By inhibiting this system, it disrupts the production of gastric acid, which is a crucial component of the digestive process .

Result of Action

The inhibition of the gastric proton pump leads to a reduction in gastric acid secretion . This can help in the treatment and prevention of gastrointestinal inflammatory diseases such as gastritis, gastric ulcer, and duodenal ulcers .

properties

IUPAC Name |

1-(4-methoxy-3,5-dimethylpyridin-2-yl)-N-methylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.2ClH/c1-7-5-12-9(6-11-3)8(2)10(7)13-4;;/h5,11H,6H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGURPFPURLDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CNC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700645 |

Source

|

| Record name | 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-methylmethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methoxy-3,5-dimethylpyridin-2-YL)methyl]-methylamine dihydrochloride | |

CAS RN |

945983-90-4 |

Source

|

| Record name | 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-methylmethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)